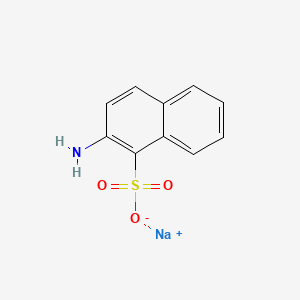

2-アミノ-1-ナフタレンスルホン酸ナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 2-aminonaphthalene-1-sulphonate is a useful research compound. Its molecular formula is C10H9NNaO3S and its molecular weight is 246.24 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium 2-aminonaphthalene-1-sulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 2-aminonaphthalene-1-sulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-aminonaphthalene-1-sulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

イオンペアクロマトグラフィー

2-アミノ-1-ナフタレンスルホン酸ナトリウムは、イオンペアクロマトグラフィーで使用されます。これは、イオン化可能な化合物を非イオン化性溶媒と混合して分離する液体クロマトグラフィーの一種です。 この化合物は、十分に疎水性ではない物質に特に適しています .

染料および顔料の合成

この化合物は、さまざまな染料および顔料の合成における中間体として役立ちます。 そのスルホン酸基は、多くの有機化合物と結合して、繊維および製紙産業で使用される安定した鮮やかな色のアゾ染料を形成します .

金属イオン指示薬

分析化学では、2-アミノ-1-ナフタレンスルホン酸ナトリウムは、金属イオン指示薬として使用されます。 この化合物は、金属イオンと錯体を形成し、これを使用して比色変化によって溶液中の金属の存在を検出できます .

ペプチド検出のための蛍光剤

この化合物は、キャピラリー電気泳動によるペプチドの検出において蛍光剤として適用できます。 この技術は、生物学的サンプルの分析に不可欠であり、ペプチドの同定と定量に使用できます .

水処理における人工受容体

この化合物は、人工受容体として作用するスカンジウム錯体を合成するために使用されます。 これらの受容体は、水溶液から両性α-アミノ酸を除去するのに効果的であり、これは水浄化プロセスにおける重要なステップです .

有機合成に関する研究

2-アミノ-1-ナフタレンスルホン酸ナトリウムは、有機合成に焦点を当てた研究にも使用されます。 この化合物は、さまざまな化学反応の反応物となり、新しい合成方法と材料の開発に貢献できます .

作用機序

Target of Action

Sodium 2-Amino-1-naphthalenesulfonate is a complex compound with a variety of potential targets. It has been found to interact with organic anions

Mode of Action

It has been suggested that the compound may interact with its targets through non-covalent binding . This could result in changes to the target’s function, potentially influencing biochemical pathways within the cell.

Biochemical Pathways

Given its potential to interact with organic anions , it may influence pathways associated with these molecules. The downstream effects of these interactions could include changes in cellular processes such as metabolism or signal transduction.

Result of Action

Given its potential interactions with organic anions , it may influence cellular processes associated with these molecules. This could result in a variety of effects, depending on the specific targets and pathways involved.

生化学分析

Biochemical Properties

Sodium 2-aminonaphthalene-1-sulphonate plays a significant role in biochemical reactions, particularly in the context of protein interactions. This compound is known to interact with human serum albumin, a major protein in human blood that binds and transports various substances. The interaction between sodium 2-aminonaphthalene-1-sulphonate and human serum albumin involves both hydrophobic and electrostatic interactions, which can alter the conformation and stability of the protein . Additionally, sodium 2-aminonaphthalene-1-sulphonate can form Schiff bases, which are known to interact with proteins and enzymes, potentially affecting their activity and function .

Cellular Effects

Sodium 2-aminonaphthalene-1-sulphonate has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways by interacting with key proteins involved in these pathways. For example, sodium 2-aminonaphthalene-1-sulphonate can bind to and modulate the activity of protein kinases, which are crucial regulators of cell signaling . This interaction can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of sodium 2-aminonaphthalene-1-sulphonate involves its ability to bind to specific biomolecules and modulate their activity. This compound can form stable complexes with proteins and enzymes, leading to either inhibition or activation of their function. For instance, sodium 2-aminonaphthalene-1-sulphonate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce conformational changes in proteins, affecting their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 2-aminonaphthalene-1-sulphonate can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of sodium 2-aminonaphthalene-1-sulphonate on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to sodium 2-aminonaphthalene-1-sulphonate can lead to changes in cell signaling and gene expression, which may have implications for cellular health and function .

Dosage Effects in Animal Models

The effects of sodium 2-aminonaphthalene-1-sulphonate in animal models are dose-dependent. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, sodium 2-aminonaphthalene-1-sulphonate can induce adverse effects, including cellular toxicity and disruption of normal cellular function . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxic effects.

Metabolic Pathways

Sodium 2-aminonaphthalene-1-sulphonate is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, sodium 2-aminonaphthalene-1-sulphonate can inhibit the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

Within cells and tissues, sodium 2-aminonaphthalene-1-sulphonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, sodium 2-aminonaphthalene-1-sulphonate can bind to transport proteins in the cell membrane, allowing it to be efficiently transported into the cell .

Subcellular Localization

The subcellular localization of sodium 2-aminonaphthalene-1-sulphonate is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The localization of sodium 2-aminonaphthalene-1-sulphonate within these compartments can impact its activity and function, as well as its interactions with other biomolecules .

特性

CAS番号 |

25293-52-1 |

|---|---|

分子式 |

C10H9NNaO3S |

分子量 |

246.24 g/mol |

IUPAC名 |

sodium;2-aminonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H9NO3S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6H,11H2,(H,12,13,14); |

InChIキー |

CQKSUVQRWNZDIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N.[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N.[Na] |

Key on ui other cas no. |

25293-52-1 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

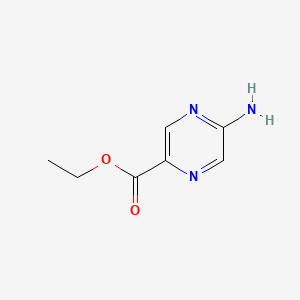

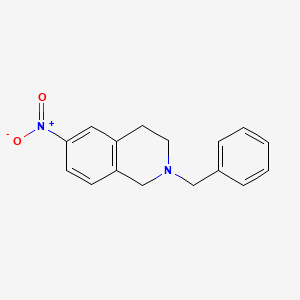

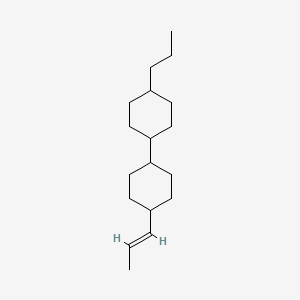

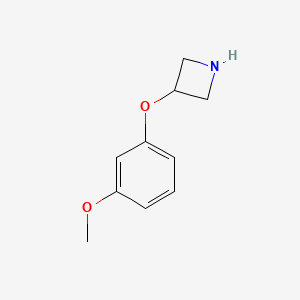

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

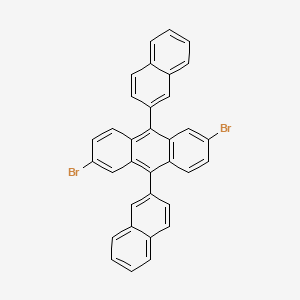

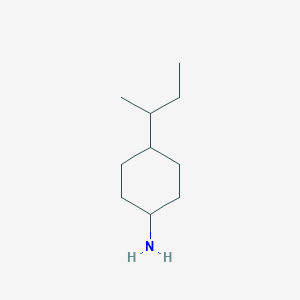

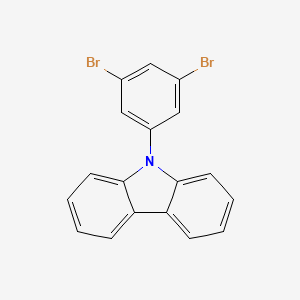

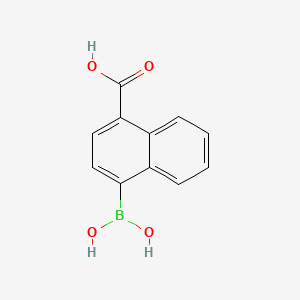

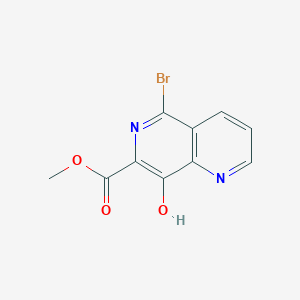

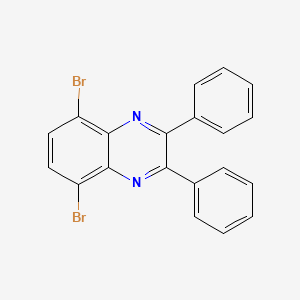

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)